2-amino-N-(4-methoxyphenyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of 2-amino-N-(4-methoxyphenyl)benzamide and related compounds often involves acylation reactions, where an amino group reacts with an acylating agent to form an amide bond. For instance, the synthesis of N-(5-amino-2,4-diethoxyphenyl)benzamide, a compound with a similar structure, was achieved through acylation and reduction reactions starting from 2,4-diethoxy-5-nitroaniline (Jin Ning-ren, 2012).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including 2-amino-N-(4-methoxyphenyl)benzamide, can be characterized using various spectroscopic and crystallographic techniques. For example, a study on a similar compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, provided insights into its crystal structure, showcasing strong intramolecular hydrogen bonding (S. Saeed et al., 2010).
Scientific Research Applications
Scientific Field
This falls under the field of Crystallography and Material Science .
Application Summary
The compound “2-amino-N-(4-methoxyphenyl)benzamide” has been used in the study of crystal structures .
Method of Application
The synthesis of 2-amino-N-(4-methoxyphenyl)benzamide was carried out according to procedures described previously . The compound was obtained as colorless crystals (ethanol) .
Results or Outcomes
The crystal structure of the compound was determined and the details of the measurement method and a list of the atoms including atomic coordinates and displacement parameters were provided .
2. Synthesis of Benzamides
Scientific Field
This falls under the field of Organic Chemistry and Green Chemistry .
Application Summary
“2-amino-N-(4-methoxyphenyl)benzamide” has been used in the synthesis of benzamide derivatives .
Method of Application
The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Results or Outcomes
A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives was reported .
3. Continuous Synthesis
Scientific Field
This falls under the field of Chemical Engineering and Process Chemistry .
Application Summary
“2-amino-N-(4-methoxyphenyl)benzamide” has been used in continuous synthesis processes .
Method of Application
The details of the method are not specified in the source, but it typically involves the use of microreactors .
Results or Outcomes
The outcomes of this application are not specified in the source .
4. Research Use
Scientific Field
This falls under the field of Biomedical Research .
Application Summary
“2-amino-N-(4-methoxyphenyl)benzamide” is used for research purposes .
Method of Application
The specific methods of application are not specified in the source .
Results or Outcomes
The outcomes of this application are not specified in the source .
5. Use in Chemical Reactions
Scientific Field
This falls under the field of Organic Chemistry .
Application Summary
“2-amino-N-(4-methoxyphenyl)benzamide” is used in various chemical reactions .
Method of Application
The specific methods of application are not specified in the source .
Results or Outcomes
The outcomes of this application are not specified in the source .
6. Use in Biomedical Research
Scientific Field
This falls under the field of Biomedical Research .
Application Summary
“2-amino-N-(4-methoxyphenyl)benzamide” is used for research purposes .
Method of Application
The specific methods of application are not specified in the source .
Results or Outcomes
The outcomes of this application are not specified in the source .
properties
IUPAC Name |
2-amino-N-(4-methoxyphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUMPTOODFUGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333056 | |
Record name | 2-amino-N-(4-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-methoxyphenyl)benzamide | |
CAS RN |
20878-54-0 | |
Record name | 2-amino-N-(4-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.